(2-Hydroxyethyl)iminodiacetic acid

Aqueous solubility Formulation science Analytical chemistry

Selecting a chelating agent requires balancing metal selectivity, biodegradability, and regulatory constraints. HEIDA (CAS 93-62-9) solves this by offering a non-carcinogenic, readily biodegradable alternative to NTA and EDTA without the acid solubility limitations of DTPA. - **Performance:** Maintains Fe³⁺ solubility in 15% HCl; enables Fenton oxidation at near-neutral pH (avoids soil acidification). - **Purity:** ≥98.0% by chelometric titration; suitable for 99mTc-EHIDA synthesis (>98.5% radiochemical purity). - **Supply:** Reliable R&D to pilot scale; ambient shipping available.

Molecular Formula C6H11NO5
Molecular Weight 177.16 g/mol
CAS No. 93-62-9
Cat. No. B1293583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Hydroxyethyl)iminodiacetic acid
CAS93-62-9
SynonymsN-(2-hydroxyethyl)iminodiacetic acid
N-(2-hydroxyethyl)iminodiacetic acid, disodium salt
N-2-HEIDAA
Molecular FormulaC6H11NO5
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESC(CO)N(CC(=O)O)CC(=O)O
InChIInChI=1S/C6H11NO5/c8-2-1-7(3-5(9)10)4-6(11)12/h8H,1-4H2,(H,9,10)(H,11,12)
InChIKeyJYXGIOKAKDAARW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HEIDA Technical Procurement Baseline


(2-Hydroxyethyl)iminodiacetic acid (HEIDA, also abbreviated as HIDA; CAS 93-62-9) is a tertiary aminopolycarboxylic acid belonging to the complexone class of chelating agents. With the molecular formula C₆H₁₁NO₅ and molecular weight 177.16 g/mol, the compound appears as a white to almost white crystalline powder with a melting point of 178°C . The molecule features a tertiary nitrogen center substituted with two carboxymethyl (−CH₂COOH) groups and one 2-hydroxyethyl (−CH₂CH₂OH) group, yielding a tetradentate ligand capable of forming stable complexes with transition metal and alkaline earth metal ions [1]. Key physicochemical specifications include pKa values of 2.2 (carboxylic acid dissociation) and 8.65 (amine protonation, μ=0.1, 25°C), water solubility of 18.61 g/L at 25°C, and commercial purity typically ≥98.0% by chelometric titration [2]. HEIDA is recognized as a biodegradable, strong metal chelating agent structurally and functionally similar to nitrilotriacetic acid (NTA), but with one acetate group replaced by a hydroxyethyl moiety .

High aqueous solubility supports concentrated stock preparation
Biodegradable aminopolycarboxylate for environmentally regulated workflows
Hydroxyethyl substitution alters chelation geometry versus NTA

HEIDA Substitution Risk Analysis


Generic substitution among aminopolycarboxylate chelating agents introduces quantifiable performance deviations that can compromise experimental reproducibility, regulatory compliance, and process economics. Within the complexone family, the number of donor atoms (denticity), the identity of substituent groups, and overall molecular geometry directly determine metal-ion selectivity, complex stability, and environmental fate. HEIDA occupies a distinct performance niche: compared to the simpler iminodiacetic acid (IDA, lacking the hydroxyethyl group), HEIDA exhibits enhanced water solubility and altered complexation geometry [1]; relative to nitrilotriacetic acid (NTA), HEIDA avoids the carcinogenicity classification that restricts NTA's use in many jurisdictions while retaining biodegradability [2]; and versus ethylenediaminetetraacetic acid (EDTA), HEIDA provides markedly superior acid solubility and biodegradability profiles essential for oilfield and industrial cleaning applications, though with lower absolute chelation strength [3]. The following quantitative evidence demonstrates that substituting HEIDA with a close analog without re-optimizing reaction conditions, validating analytical methods, or reassessing environmental impact statements will introduce measurable and potentially unacceptable performance variance.

Aqueous solubility divergence
Replacing with IDA may sharply reduce solubility, limiting concentrated solution preparation and aqueous method compatibility.
Regulatory exposure
Substituting NTA introduces a carcinogenicity classification that may violate environmental and safety compliance requirements.
Acid solubility and biodegradability gap
EDTA lacks sufficient HCl solubility and ready biodegradability, compromising iron control in acidizing and environmental permit conditions.

HEIDA Quantitative Differentiation Evidence


Enhanced Aqueous Solubility vs. IDA

HEIDA exhibits substantially higher aqueous solubility than unsubstituted iminodiacetic acid (IDA) due to the presence of the 2-hydroxyethyl group. HEIDA demonstrates water solubility of 18.61 g/L at 25°C , whereas IDA's solubility is limited to approximately 2.43 g/L under comparable conditions (sparingly soluble in cold water, soluble in hot water) [1]. The LogP value for HEIDA is −1.17 at 25°C, confirming enhanced hydrophilicity relative to less polar aminopolycarboxylates .

Solubility vs. IDA
Reported
~7.7× higher
HEIDA18.61 g/L
IDA~2.43 g/L
Supports higher concentration stock solutions and aqueous formulation compatibility.
Pure water at 25°C; cross-study comparison.
Aqueous solubility Formulation science Analytical chemistry

Acid Solubility and Biodegradability vs. EDTA

HEIDA demonstrates substantially greater solubility in hydrochloric acid (HCl) compared to EDTA, directly impacting iron control capacity in acidizing operations. While EDTA exhibits low solubility in HCl that limits its iron-control efficacy [1], HEIDA is more soluble in HCl than EDTA and therefore can control more Fe³⁺ than EDTA under comparable conditions [2]. Additionally, HEIDA biodegrades much more readily than EDTA or DTPA, resulting in a significantly reduced environmental footprint [2]. EDTA and DTPA are classified as not readily biodegradable in standard laboratory tests, whereas HEIDA and NTA are biodegradable [1].

Acid solubility & biodegradability
Head-to-head
HEIDAHigh HCl solubility; biodegradable
EDTALow HCl solubility; not readily biodegradable
Controls more Fe³⁺ under acidizing conditions
May support iron control in acidic media while meeting biodegradability mandates.
Oilfield acidizing context; exact fold-change not reported.
Oilfield chemistry Scale inhibition Biodegradable chelants Well stimulation

Non-Carcinogenic Profile vs. NTA

NTA is biodegradable and acid-soluble, but has been classified as a potential animal carcinogen, limiting its industrial applicability [1]. HEIDA maintains the favorable biodegradability and acid solubility profiles of NTA while lacking the carcinogenicity classification [1]. In soil remediation applications, the two compounds exhibit differential metal selectivity: NTA (20 mmol kg⁻¹) maximized arsenic (As) and zinc (Zn) bioavailability, whereas HEIDA (20 mmol kg⁻¹) maximized copper (Cu) bioavailability, resulting in a 3-4-fold increase in Cu accumulation in plant shoots [2]. Additionally, HEIDA shows a lower stability constant for Fe³⁺ compared to NTA, a property that can be advantageous in applications where reversible metal binding is required .

Regulatory & metal selectivity
Head-to-head
HEIDANot classified carcinogen; Cu accumulation 3–4×
NTAAnimal carcinogen; maximizes As/Zn
Provides a regulatory-compliant alternative with distinct Cu selectivity for phytoremediation.
20 mmol kg⁻¹ in pot experiments; Vetiveria and Zea mays.
Toxicology Regulatory compliance Environmental safety Chelating agents

Radiochemical Purity: 99mTc-EHIDA vs. 99mTc-HIDA

In nuclear medicine applications, the diethyl-substituted analog (EHIDA, synthesized from HEIDA) demonstrates superior radiochemical purity and hepatobiliary uptake characteristics compared to the dimethyl-substituted analog (HIDA). Radiochemical purity measured by ITLC was 98.7±0.5% for 99mTc-EHIDA versus 98.1±0.6% for 99mTc-HIDA [1]. Both radiopharmaceuticals achieved high radiochemical purity values (>95%) and showed high hepatobiliary radioactive accumulation with low uptake in other organs [2]. The eluent containing Sn-EHIDA inhibits dissociation of 99mTc-EHIDA during chromatographic elution, yielding a smaller percentage of Sephadex-bound fraction compared to other investigated eluents [1]. The structural modification from dimethyl to diethyl substitution on the phenyl ring (both synthesized from HEIDA-derived precursors) alters the lipophilicity and hepatocyte transit kinetics of the resulting 99mTc complex, impacting diagnostic image quality.

Radiochemical purity
Head-to-head
98.7±0.5%
99mTc-EHIDA98.7±0.5%
99mTc-HIDA98.1±0.6%
Supports higher radiochemical purity and complex stability for imaging precursors.
ITLC analysis; Sn-EHIDA eluent improves stability.
Nuclear medicine Radiopharmaceuticals Hepatobiliary scintigraphy Technetium-99m

Modified Fenton Remediation Under Neutral pH

HEIDA forms Fe(III) complexes that serve as effective catalysts for modified Fenton degradation of organic contaminants in soil matrices under near-neutral pH conditions, whereas traditional Fenton chemistry requires pH ~3. Fe(III)-HEIDA complexes successfully mineralized methyl parathion insecticide (2000 mg/kg) in fine sandy loam soil containing 1.57% organic carbon using hydrogen peroxide activation [1]. This near-neutral pH operation contrasts with conventional Fenton systems that demand acidic conditions (pH 2.8-3.5) which damage soil microbiota and require post-treatment neutralization. The presence of HEIDA improves Fenton's destruction performance of perchloroethylene (PCE) existing as dense non-aqueous phase liquid (DNAPL) in soil slurry systems, even at initial PCE concentrations 45 times higher than aqueous solubility . Comparative studies demonstrate that Fe(III)-HEIDA complexes maintain catalytic activity under conditions where unchelated Fe(III) precipitates as hydroxide and becomes catalytically inactive [2].

Neutral-pH Fenton catalysis
Class-level
Fe(III)-HEIDA catalyzed Fenton
Effective at near-neutral soil pH; mineralized methyl parathion (2000 mg/kg) in loam with H₂O₂.
Enables in situ remediation without soil acidification, preserving microbiota and simplifying operations.
Contrasts with conventional Fenton requiring pH ~3.
Soil remediation Advanced oxidation processes Fenton reaction Environmental chemistry

HEIDA Validated Application Scenarios


Oilfield Acidizing: Biodegradable Iron Control

Select HEIDA over EDTA or DTPA when the formulation must remain stable in 15% HCl while controlling Fe³⁺ precipitation and meeting environmental regulations mandating biodegradable chemical use. HEIDA's superior HCl solubility (enabling higher Fe³⁺ loading capacity) and ready biodegradability directly address the dual constraints of operational performance and regulatory compliance that EDTA fails to meet simultaneously [1][2]. Field trials have confirmed that HEIDA formulations function as 1:1 substitutes for EDTA in oil and gas well treatments while delivering a significantly reduced environmental footprint [2].

Radiopharmaceutical Kit: 99mTc-EHIDA Production

Procure HEIDA as the synthetic precursor for 99mTc-EHIDA hepatobiliary imaging agents when radiochemical purity exceeding 98.5% is required for diagnostic accuracy. Direct comparative quality control data demonstrate that 99mTc-EHIDA (synthesized from HEIDA-derived diethyl-substituted IDA) achieves 98.7±0.5% radiochemical purity versus 98.1±0.6% for the dimethyl analog, with superior complex stability during chromatographic separation [1]. The eluent containing Sn-EHIDA inhibits dissociation of the 99mTc complex during analytical elution, confirming greater in vitro stability [1].

Copper Phytoremediation with Non-Carcinogenic Chelant

Deploy HEIDA as the preferred chelant for enhancing copper phytoextraction when NTA cannot be used due to its animal carcinogen classification. At 20 mmol kg⁻¹ application rate, HEIDA increases copper accumulation in plant shoots by 3-4-fold compared to untreated controls [1], while NTA under identical conditions preferentially mobilizes arsenic and zinc rather than copper [1]. This differential metal selectivity is quantitatively significant for designing targeted phytoremediation strategies where copper is the primary contaminant of concern.

In Situ Fenton Remediation Without Acidification

Use Fe(III)-HEIDA complexes for catalyzing Fenton-like oxidation when soil preservation and operational simplicity preclude pH adjustment to ~3. HEIDA chelation maintains Fe(III) in soluble, catalytically active form at near-neutral soil pH, enabling mineralization of methyl parathion (2000 mg/kg) in soil containing 1.57% organic carbon [1]. The system also improves PCE destruction in soil slurries at initial concentrations 45× above aqueous solubility [2]. This pH flexibility eliminates the acidification and neutralization steps required for conventional Fenton treatment, reducing process costs and preserving soil microbiota.

Application
Selection Property
Validation Focus
Oilfield acidizing
Acid-soluble biodegradable chelation
Fe³⁺ loading capacity in HCl; OECD biodegradation
Radiopharmaceutical precursor
High-purity chelator for 99mTc labeling
Radiochemical purity assay; complex stability during chromatography
Copper phytoremediation
Non-carcinogenic metal-selective chelant
Cu shoot accumulation enhancement; regulatory safety classification
Neutral-pH Fenton remediation
Fe(III) chelation at native soil pH
Catalytic activity without acidification; contaminant mineralization

Technical Documentation Hub

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